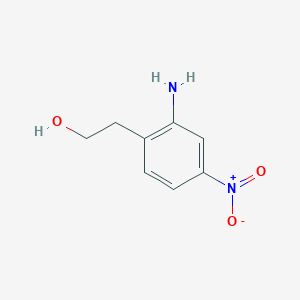

2-Amino-4-nitrobenzeneethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

2-(2-amino-4-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H10N2O3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,5,11H,3-4,9H2 |

InChI Key |

ZBEQATQTOVULDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)CCO |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 2 Amino 4 Nitrobenzeneethanol

Retrosynthetic Analysis Approaches for 2-Amino-4-nitrobenzeneethanol

Retrosynthetic analysis is a problem-solving technique used to design a synthetic pathway for a target molecule by breaking it down into simpler, commercially available starting materials. icj-e.orgub.edubibliotekanauki.pl This process involves disconnecting bonds in the target molecule in a reverse-synthetic or "retrosynthetic" direction. ias.ac.in

For this compound, a primary disconnection strategy involves the C-N bond of the amino group. This leads to a key precursor, a substituted phenylethanol bearing a nitro group and a functional group that can be converted to an amine. This functional group interconversion (FGI) is a common strategy in retrosynthesis. ias.ac.in The nitro group itself can be introduced via nitration of a precursor benzeneethanol derivative.

Another retrosynthetic approach would be to disconnect the C-C bond of the ethanol (B145695) side chain. This would lead to a substituted nitrobenzene (B124822) derivative and a two-carbon synthon. However, building the ethanol side chain onto a pre-functionalized nitroaromatic ring is often more complex. Therefore, the more common and efficient retrosynthetic strategy focuses on the manipulation of functional groups on the benzene (B151609) ring while keeping the ethanol side chain intact.

Classical Synthetic Routes to this compound

Classical synthetic methods for preparing this compound have been well-established, primarily involving the reduction of a nitro group or the introduction of an amino group onto a pre-existing nitro-substituted phenylethanol framework.

Strategies for the Reduction of Nitro Group Precursors within Substituted Benzeneethanol Frameworks

A prevalent strategy for synthesizing this compound involves the selective reduction of a dinitro precursor, such as 2,4-dinitrophenylethanol. The challenge lies in reducing only one of the two nitro groups. This selective reduction can be achieved using various reagents and conditions.

One common method is the use of sodium sulfide (B99878) or sodium hydrosulfide (B80085) in an aqueous or alcoholic medium. researchgate.netorgsyn.org The reaction is typically carried out at elevated temperatures. orgsyn.org The selectivity of this reduction is influenced by the reaction conditions, including the concentration of the sulfide reagent and the pH of the solution. researchgate.netgoogle.com For instance, the partial reduction of 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol (B125904) has been successfully demonstrated using sodium sulfide in the presence of ammonium (B1175870) chloride and aqueous ammonia (B1221849). orgsyn.org

Another approach involves the use of iron metal in an acidic medium, such as acetic acid or hydrochloric acid. masterorganicchemistry.com This method is a classic and cost-effective way to reduce aromatic nitro groups. masterorganicchemistry.com Tin(II) chloride is another reducing agent that can be employed for this transformation. wikipedia.org

The following table summarizes some classical methods for the reduction of dinitro precursors.

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 2,4-Dinitrophenol | Sodium Sulfide, Ammonium Chloride, Aqueous Ammonia | Water | 70-85°C | 2-Amino-4-nitrophenol | 64-67% | orgsyn.org |

| 2,4-Dinitrochlorobenzene | 1. NaOH (hydrolysis) 2. Hydrazine (B178648) hydrate (B1144303), FeCl3·6H2O, Activated Carbon (reduction) | Water | 70-80°C | 2-Amino-4-nitrophenol | >92% | google.com |

| Nitrobenzene | Sodium Sulfide | Aqueous Ethanol | - | Aniline | - | researchgate.net |

Introduction of the Amino Moiety via Amination Reactions on Nitro-Substituted Phenylethanol Scaffolds

An alternative to the reduction of a dinitro compound is the direct introduction of an amino group onto a nitro-substituted phenylethanol scaffold. This can be achieved through nucleophilic aromatic substitution (SNA) reactions.

For example, a precursor like 4-nitrophenethyl bromide can react with an amine, such as N-methylethanolamine, to introduce the amino functionality. prepchem.com This reaction is typically carried out in a suitable solvent like xylene at reflux temperatures. prepchem.com Another approach involves the amination of alcohols, which can be catalyzed by transition metal complexes under solventless conditions. rsc.org

More recent developments have explored direct C-H amination reactions, which offer a more atom-economical approach. nih.gov However, these methods are often more complex and may require specialized catalysts.

Multi-Step Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can also be designed using multi-step convergent or divergent pathways.

A convergent synthesis involves preparing different fragments of the molecule separately and then combining them in the final steps. For this compound, this could involve synthesizing a substituted nitrophenol and a separate ethanol side chain precursor, which are then coupled.

A divergent synthesis starts from a common intermediate that is then elaborated into different target molecules. For example, 2,4-dinitrophenol could serve as a starting point. One nitro group could be selectively reduced to an amine, and the other functional groups could be further modified. A patent describes a multi-step process starting from 2-amino-5-nitrophenol, which undergoes hydroxyethylation followed by a series of reactions to yield a related aminoethanol derivative. google.com

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. researchgate.netajol.infomdpi.com

Catalytic Hydrogenation and Transfer Hydrogenation Methods for Precursors of this compound

Catalytic hydrogenation is a cornerstone of green chemistry for the reduction of nitro groups. sioc-journal.cn This method typically uses a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, with hydrogen gas as the reductant. masterorganicchemistry.comwikipedia.orgresearchgate.net These reactions are often carried out in a solvent like methanol (B129727) or ethanol at elevated pressures and temperatures. chemicalbook.comgoogle.com A key advantage of catalytic hydrogenation is the clean nature of the reaction, with water being the only byproduct.

Transfer hydrogenation is another green alternative that avoids the direct use of high-pressure hydrogen gas. researchgate.netursinus.eduua.es Instead, a hydrogen donor molecule, such as formic acid, ammonium formate (B1220265), or hydrazine hydrate, is used to transfer hydrogen to the nitro group in the presence of a catalyst. researchgate.netnih.gov This method is often safer and requires simpler equipment than traditional hydrogenation. ursinus.edu For instance, mechanochemical ball milling catalytic transfer hydrogenation of aromatic nitro compounds using ammonium formate has been shown to be a simple and clean approach for the synthesis of substituted anilines. nih.gov

The following table provides examples of modern catalytic reduction methods.

| Precursor | Catalyst | Hydrogen Source | Solvent | Conditions | Product | Yield | Reference |

| 4-Nitrobenzoic Acid | Pd/C | Hydrogen Gas | Water | 60-70°C, 2-4 MPa | 4-Aminobenzoic Acid | >96% | google.com |

| 2,4-Dinitrotoluene | Pt/CrO2 | Hydrogen Gas | - | 333 K, 20 bar | 2,4-Toluenediamine | 99.7% | mdpi.com |

| Aromatic Nitro Compounds | - | Ammonium Formate | - | Mechanochemical ball milling | Substituted Anilines | Excellent | nih.gov |

| Nitrobenzene | Hyd-1/C (Hydrogenase on Carbon) | Hydrogen Gas | Aqueous | Ambient | Aniline | 78-96% | nih.gov |

| 4-Nitrophenylethanol | Pt-SnO2/C | Hydrazine Hydrate | Methanol | 68°C, pH 7 | 4-Aminophenylethanol | - | chemicalbook.com |

Chemoenzymatic and Biocatalytic Transformations for the Synthesis of this compound

The convergence of enzymatic and chemical synthesis, known as chemoenzymatic synthesis, offers powerful strategies for the production of complex molecules like this compound with high selectivity and under mild conditions. Biocatalysis, utilizing whole cells or isolated enzymes, is particularly advantageous for introducing chirality, a key feature of many bioactive compounds.

A plausible and efficient chemoenzymatic route to enantiomerically enriched this compound begins with the asymmetric reduction of a prochiral ketone precursor, 2-amino-4-nitroacetophenone. This transformation can be effectively catalyzed by ketoreductases (KREDs) or whole-cell biocatalysts that exhibit high enantioselectivity. Various yeast strains and plant tissues have been shown to reduce similar nitro-substituted acetophenones. For instance, studies on the bioreduction of 4'-nitroacetophenone (B150658) have demonstrated the production of the corresponding (S)-alcohol with high enantiomeric excess (ee) and yield. nih.govbiomedpharmajournal.org

Following the stereoselective reduction of the ketone, the resulting chiral alcohol, (R)- or (S)-2-amino-1-(4-nitrophenyl)ethanol, can be obtained. Alternatively, a multi-enzyme cascade could be designed, starting from a simpler precursor, where a transaminase introduces the amino group onto a ketone substrate, which is then stereoselectively reduced. nih.govnih.govacs.org The use of enzymes such as nitroreductases could also be explored for the selective reduction of a dinitro precursor, although this would require careful control to avoid reduction of the second nitro group. google.comacs.org

The key advantages of a biocatalytic approach include:

High Enantioselectivity: Enzymes can produce a single enantiomer with high purity, which is often difficult to achieve with traditional chemical methods.

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH, reducing energy consumption and the need for harsh reagents.

Environmental Sustainability: As a "green chemistry" tool, biocatalysis minimizes waste and avoids the use of heavy metal catalysts. rsc.org

Table 1: Representative Biocatalytic Reduction of 4'-Nitroacetophenone

| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|---|

| Candida zeylanoides P1 | 4'-Nitroacetophenone | (S)-1-(4-Nitrophenyl)ethanol | 89 | >99 | - | nih.gov |

| Phoenix dactylifera L. | 4'-Nitroacetophenone | (R)-1-(4-Nitrophenyl)ethanol | 34.4 | 79.3 | - | researchgate.net |

| Cynara scolymus L. | 4'-Nitroacetophenone | Chiral 1-(4-Nitrophenyl)ethanol | 29-36 | 71.4-96.5 | 48-96 | biomedpharmajournal.org |

Flow Chemistry Applications and Continuous Process Development for this compound Production

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch methods. nih.gov The production of this compound involves potentially hazardous reactions, such as nitration, and benefits from the precise control of reaction parameters that flow reactors provide.

A continuous process for this compound could be envisioned as a multi-step sequence. The first step would be the continuous nitration of a suitable phenylethanol derivative. Nitration reactions are typically fast and highly exothermic, making them ideal candidates for flow chemistry, which allows for superior heat management and control over reaction time, thus minimizing the formation of by-products. beilstein-journals.orgncl.res.in The aromatic precursor would be continuously pumped and mixed with a nitrating agent (e.g., a mixture of nitric and sulfuric acid) in a microreactor or a tube reactor, with the temperature precisely controlled by a surrounding heat exchanger. beilstein-journals.org

The second step would involve the reduction of the nitro group. Continuous-flow hydrogenation or metal-free reductions using agents like trichlorosilane (B8805176) have been successfully demonstrated for the conversion of nitroaromatics to anilines. nih.govnih.gov A packed-bed reactor containing a supported catalyst (e.g., Pd/C) can be used for continuous hydrogenation, offering high efficiency and easy catalyst separation. acs.orgresearchgate.net This approach enhances safety by minimizing the accumulation of large quantities of hazardous nitro compounds and high-pressure hydrogen gas. nih.gov

The benefits of a continuous flow approach for this synthesis include:

Enhanced Safety: Small reactor volumes and superior heat transfer significantly reduce the risks associated with highly exothermic reactions and the handling of potentially explosive intermediates.

Improved Yield and Selectivity: Precise control over temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize the yield of the desired product and minimize side reactions.

Scalability: Scaling up production is achieved by "numbering-up" (running multiple reactors in parallel) or by extending the operation time, which is more straightforward than scaling up batch reactors. ncl.res.in

Table 2: Representative Conditions for Continuous Flow Synthesis Steps

| Reaction Step | Reactants | Catalyst/Reagent | Reactor Type | Residence Time | Temperature (°C) | Yield (%) | Reference (Analogous) |

|---|---|---|---|---|---|---|---|

| Nitration | Toluene, H₂SO₄/HNO₃ | - | Microreactor | 15 min | 65 | - | beilstein-journals.org |

| Nitro Reduction | Nitrobenzene, HSiCl₃ | N,N-Diisopropylethylamine | PTFE Reactor | 50 min | - | >99 | nih.gov |

| Nitro Reduction | Nitrobenzene, NaBH₄ | Pd on glass wool | Flow reactor | < 1 min | Room Temp. | 100 | nih.gov |

Stereoselective Synthesis of this compound and its Enantiomers

The synthesis of specific enantiomers of this compound is crucial for applications where biological activity is stereospecific. Stereoselective synthesis aims to produce a single stereoisomer, either by using chiral starting materials, chiral reagents, or chiral catalysts.

A primary strategy for the asymmetric synthesis of this target molecule involves the enantioselective reduction of a precursor ketone, such as 2-azido-1-(4-nitrophenyl)ethan-1-one or a protected amino ketone derivative. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source, is a well-established method for the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols. sioc-journal.cnresearchgate.net This method would yield an enantiomerically enriched alcohol precursor, which can then be converted to the final amino alcohol.

Another powerful approach is substrate-controlled synthesis, where a chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. researchgate.netresearchgate.net After the desired stereocenter is created, the auxiliary is removed. For the synthesis of β-amino alcohols, chiral sulfinamides (e.g., N-tert-butanesulfinamide) have proven to be excellent chiral auxiliaries. acs.org Condensation of the sulfinamide with 4-nitro-phenylglyoxal would form an N-sulfinyl imine, to which a nucleophile (e.g., a Grignard or organolithium reagent) can add with high diastereoselectivity. Subsequent removal of the sulfinyl group would afford the chiral amino alcohol.

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

The choice of chiral auxiliary or catalyst is paramount in achieving high stereoselectivity. A variety of systems have been developed for the synthesis of chiral β-amino alcohols.

Chiral Auxiliaries:

Evans Auxiliaries (Oxazolidinones): These are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions of enolates. While less direct for this specific target, a multi-step synthesis could be designed incorporating an Evans auxiliary to set the stereocenter.

N-tert-Butanesulfinamide: As mentioned, this auxiliary is highly effective for the synthesis of chiral amines and amino alcohols. The stereochemical outcome is predictable based on the (R)- or (S)-configuration of the sulfinamide. acs.org

Terpene-based Auxiliaries: Chiral amino alcohols derived from naturally abundant terpenes like (-)-β-pinene or limonene (B3431351) oxide have been used as chiral ligands and auxiliaries in various asymmetric transformations, including additions to aldehydes and ketones. researchgate.netacs.org

Chiral Catalysts:

Oxazaborolidines (CBS Catalysts): These catalysts are highly effective for the enantioselective reduction of ketones with borane reagents, providing predictable access to either enantiomer of the resulting alcohol depending on the catalyst's stereochemistry. researchgate.net

Chiral Ruthenium and Rhodium Complexes: Catalysts based on these metals, often with chiral phosphine (B1218219) ligands (e.g., BINAP), are used for the asymmetric hydrogenation of ketones and imines. scielo.br

Chiral Phosphoric Acids: These Brønsted acids have emerged as powerful organocatalysts for a range of enantioselective reactions, including kinetic resolutions of amino alcohols. nih.govacs.org

Table 3: Overview of Chiral Auxiliaries and Catalysts for Amino Alcohol Synthesis

| Type | Example | Application | Potential for Target Synthesis |

|---|---|---|---|

| Chiral Auxiliary | (R/S)-N-tert-Butanesulfinamide | Asymmetric synthesis of amines and amino alcohols | High potential via addition to a sulfinyl imine |

| Chiral Auxiliary | Evans Oxazolidinone | Asymmetric aldol and alkylation reactions | Indirect, multi-step route |

| Chiral Catalyst | (R/S)-CBS-Oxazaborolidine | Enantioselective ketone reduction | High potential for reducing a precursor ketone |

| Chiral Catalyst | Ru-BINAP Complex | Asymmetric hydrogenation of ketones | High potential for reducing a precursor keto-amine |

| Chiral Catalyst | Chiral Phosphoric Acid | Kinetic resolution of racemic alcohols | Applicable for separating enantiomers |

Enantioselective Reduction and Condensation Reactions

The most direct route to enantiopure this compound involves the enantioselective reduction of a suitable ketone precursor. The substrate for this reduction would typically be 2-amino-4-nitroacetophenone or a protected version thereof.

Enantioselective Reduction: The asymmetric reduction of 4'-nitroacetophenone, a close structural analog, has been extensively studied. Biocatalytic methods using whole yeast cells or isolated enzymes have achieved excellent results. For example, Candida zeylanoides has been used to reduce 4'-nitroacetophenone to (S)-1-(4-nitrophenyl)ethanol with over 99% ee and in 89% yield. nih.gov Similarly, chemical methods using chiral catalysts are also highly effective. The CBS reduction or asymmetric transfer hydrogenation using chiral Ru(II) catalysts can provide the desired chiral alcohol with high enantioselectivity. researchgate.netscielo.br

A plausible reaction scheme would be:

Preparation of Precursor: Synthesis of 2-(protected-amino)-4-nitroacetophenone. The protecting group (e.g., Boc or Cbz) is important to prevent side reactions and interference with the catalyst.

Asymmetric Reduction: Reduction of the ketone using a chiral catalyst system (e.g., (S)-CBS catalyst with BH₃·SMe₂) to yield the corresponding (R)-alcohol with high enantiomeric excess.

Deprotection: Removal of the amino protecting group to yield the final product, (R)-2-Amino-4-nitrobenzeneethanol.

Enantioselective Condensation: An alternative strategy involves a diastereoselective nitroaldol (Henry) reaction. Reacting 4-nitrobenzaldehyde (B150856) with nitroethane in the presence of a chiral catalyst (e.g., a chiral copper-bisoxazoline complex) could potentially generate a nitro alcohol with two new stereocenters. acs.org Subsequent reduction of the newly introduced nitro group would lead to the desired amino alcohol. Controlling the diastereoselectivity and enantioselectivity in such a reaction would be a key challenge.

Table 4: Enantioselective Reduction of 4'-Nitroacetophenone (Analogous Precursor)

| Catalyst/Biocatalyst | Reducing Agent | Product Configuration | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Candida zeylanoides P1 | Glucose (in situ) | (S) | 89 | >99 | nih.gov |

| Phoenix dactylifera L. | Endogenous cofactors | (R) | 68.6 | 79.3 | researchgate.net |

| PEDH (enzyme) | Isopropanol | (S) | 100 | >99 | nih.gov |

Resolution Techniques for Racemic this compound

When a stereoselective synthesis is not employed, this compound will be produced as a racemic mixture (an equal mixture of both enantiomers). Resolution is the process of separating these enantiomers.

Classical Resolution: This traditional method involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid, known as a resolving agent (e.g., (+)-tartaric acid or (-)-dibenzoyltartaric acid). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once one of the diastereomeric salts is isolated in pure form, treatment with a base will liberate the single enantiomer of the amino alcohol.

Kinetic Resolution: Kinetic resolution is a dynamic process that relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent.

Enzymatic Acylation: A common method involves using a lipase (B570770) enzyme (e.g., Novozym 435) and an acylating agent (e.g., vinyl acetate). The enzyme will selectively acylate one enantiomer at a much faster rate than the other. The reaction is stopped at approximately 50% conversion, at which point the mixture contains one enantiomer as an ester and the other as the unreacted alcohol. These can then be separated by standard techniques like chromatography. rsc.org

Catalytic Acetalization: A newer approach uses a chiral Brønsted acid (like a chiral phosphoric acid) to catalyze the enantioselective acetalization of the alcohol group with an enol ether. This has been shown to be highly efficient for the kinetic resolution of racemic amino alcohols. nih.govacs.org

Chiral Tin-Catalyzed Acylation: Chiral organotin catalysts have also been developed for the highly enantioselective O-acylation of 1,3-amino alcohols, achieving excellent separation efficiencies. rsc.org

The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers (k_fast / k_slow). A high s-factor (typically >50) is desirable for a practical resolution.

Optimization of Reaction Conditions and Process Parameters for Enhanced Yields and Purity

To ensure an efficient and economically viable synthesis of this compound, optimization of reaction conditions is critical. This involves systematically varying process parameters to maximize product yield and chemical purity while minimizing reaction time and waste generation.

Key parameters for optimization include:

Catalyst/Reagent Selection and Loading: The choice of catalyst is fundamental. For a catalytic reduction, different metals (Pd, Pt, Ru) and supports (carbon, alumina) will exhibit different activities and selectivities. For biocatalytic steps, screening different enzymes or microbial strains is crucial. nih.govnih.gov The catalyst loading (mol%) should be minimized to reduce cost without significantly compromising reaction time or conversion.

Solvent: The solvent can have a profound effect on reaction rate, selectivity, and solubility of reactants and products. For a hydrogenation, polar solvents like ethanol or methanol are common. In biocatalysis, aqueous buffers are typical, but co-solvents may be needed to improve substrate solubility.

Temperature: Reaction temperature influences reaction rate. For exothermic reactions like nitration, lower temperatures are often required to control the reaction and prevent side products. For other steps, moderate heating may be necessary to achieve a reasonable reaction rate. In flow chemistry, temperature can be precisely controlled to optimize these trade-offs. beilstein-journals.org

Pressure: For reactions involving gases, such as hydrogenation, pressure is a key parameter. Higher hydrogen pressure generally increases the reaction rate but also requires more specialized equipment.

pH: In aqueous reactions, particularly biocatalytic ones, pH must be carefully controlled as enzyme activity is highly pH-dependent. nih.gov The pH can also influence the stability of reactants and products.

Reaction Time/Flow Rate: In batch synthesis, the reaction must be monitored to determine the optimal time for quenching to maximize yield and prevent product degradation. In flow chemistry, the equivalent parameter is the residence time, which is controlled by the reactor volume and the flow rate of the reactants. nih.govnih.gov

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the parameter space and identify the optimal conditions for the synthesis.

Table 5: Illustrative Optimization of a Synthetic Step (e.g., Catalytic Reduction)

| Parameter | Variation 1 | Variation 2 | Variation 3 | Effect on Yield/Purity |

|---|---|---|---|---|

| Catalyst | 5% Pd/C | 10% Pd/C | 5% Pt/C | Higher loading may increase rate; different metal affects selectivity. |

| Solvent | Ethanol | Methanol | Ethyl Acetate | Affects solubility and catalyst activity. |

| Temperature | 25 °C | 40 °C | 60 °C | Higher temperature increases rate but may decrease selectivity. |

| H₂ Pressure | 1 atm | 10 atm | 50 atm | Higher pressure increases rate. |

Solvent Effects and Temperature Control in Reaction Systems

The choice of solvent and the precise management of temperature are paramount in directing the reaction toward the desired product, this compound. These parameters influence reaction kinetics, solubility of reagents, and the selectivity of the reduction.

Detailed Research Findings:

Aqueous systems are commonly employed for the selective reduction of dinitrophenolic compounds, often in the presence of an alkaline medium to facilitate the reaction. google.com The use of water as a solvent is advantageous due to its low cost and safety profile. However, the reaction medium's composition can have a pronounced effect on the reaction kinetics. Studies on the reduction of related nitrophenols have shown that the addition of alcohol co-solvents, such as methanol, ethanol, or isopropanol, to the aqueous mixture can dramatically decrease the reaction rate. nih.gov For typical reactant concentrations, the reduction can be completely suppressed in the presence of 50 vol% alcohol. nih.gov This inhibitory effect is linked to factors including the higher solubility of oxygen in alcohols compared to water. nih.gov

Temperature control is a critical lever for managing the reaction rate and minimizing side reactions. researchgate.net The partial reduction of dinitro-aromatic compounds is typically conducted in a temperature range of 60°C to 85°C. google.comorgsyn.orggoogle.com Operating within this window ensures a sufficient reaction rate without promoting the formation of undesired by-products. For instance, in the reduction of 2,4-dinitrophenol, maintaining a temperature between 80-85°C is crucial for achieving a good yield of the corresponding amino-nitrophenol. orgsyn.org If temperatures fall below 70°C, the product may be difficult to purify. orgsyn.org Conversely, in mixed aqueous-alcohol systems where the reaction rate is suppressed, increasing the temperature can help overcome this kinetic barrier. For example, the conversion of 4-nitrophenol (B140041) in a water-ethanol mixture was observed to increase from 0% to 100% when the temperature was raised from 25°C to 45°C. nih.gov

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| Solvent | Aqueous (alkaline) | Standard medium for selective reduction. | google.com |

| Aqueous-Alcohol Mixtures (e.g., Water/Ethanol) | Significantly decreases the reaction rate; can suppress the reaction entirely. | nih.gov | |

| Temperature | <70°C | Impure product, difficult to purify. | orgsyn.org |

| 70°C - 85°C | Optimal range for balancing reaction rate and selectivity. | google.comorgsyn.org | |

| Increasing Temperature (in aqueous-alcohol) | Can counteract solvent-induced rate suppression and increase conversion. | nih.gov |

Catalyst Selection and Loading Optimization

The choice of catalyst or reducing system is fundamental to the selective reduction of the ortho-nitro group in the precursor, 2-(2,4-dinitrophenyl)ethanol (B1589579). The catalyst not only influences the rate of reaction but also plays a decisive role in the regioselectivity of the reduction.

Detailed Research Findings:

Several catalytic systems have been documented for the partial reduction of dinitro-aromatics. A common method involves the use of sulfide-based reagents, such as sodium hydrosulfide or sodium sulfide, in an aqueous alkaline solution. google.comorgsyn.org This approach is effective but requires careful control of pH to maximize selectivity.

Another effective method is catalytic hydrogenation using hydrazine hydrate as the reducing agent. google.com A combination of ferric trichloride (B1173362) hexahydrate and activated carbon has been reported as a suitable catalyst for this transformation, offering high yields under milder conditions compared to some other methods. google.com

Noble metal catalysts, such as Platinum on carbon (Pt/C) or Palladium (Pd), are widely used for the hydrogenation of nitro groups. google.comresearchgate.net However, their use in the selective reduction of dinitro compounds can be challenging, as they may lead to the formation of the undesired 4-amino-2-nitro isomer or complete reduction to a diamino product. google.com

Optimizing the catalyst loading is a critical step to balance reaction efficiency and cost. catalysis.blog Insufficient catalyst loading can lead to incomplete or slow reactions, while excessive loading is uneconomical and can sometimes complicate product purification. google.comcatalysis.blog In studies on the hydrogenation of nitrobenzene using a Pt/C catalyst, it was found that increasing the catalyst loading led to a higher conversion of the starting material but was accompanied by a decrease in selectivity for the desired p-aminophenol product. researchgate.net This highlights the trade-off between reaction rate and selectivity that must be managed. For some hydrogenations, the catalyst amount can range from 2-40% by weight relative to the starting material. google.com

| Catalyst System | Reducing Agent | Typical Conditions | Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| Sodium Hydrosulfide | Self (Sulfide is the reductant) | Aqueous, alkaline, 70-85°C | Effective and economical; selectivity is highly pH-dependent. | google.com |

| Ferric Chloride Hexahydrate / Activated Carbon | Hydrazine Hydrate | 60-80°C | High yield, milder conditions, avoids some by-products. | google.com |

| Pt/C or Pd | Hydrogen Gas or Hydrazine Hydrate | Varies | Highly active; may lead to low selectivity (isomer formation) or over-reduction. Increased loading can decrease selectivity. | google.comresearchgate.net |

By-Product Formation and Mitigation Strategies

Detailed Research Findings:

The most significant by-products in the selective reduction of 2-(2,4-dinitrophenyl)ethanol are the isomeric 4-Amino-2-nitrobenzeneethanol and the over-reduced product, 2,4-Diaminobenzeneethanol .

Isomer Formation: The formation of the 4-amino-2-nitro isomer is a common issue. google.comgoogle.com The regioselectivity of the reduction is influenced by the steric and electronic environment of the two nitro groups, as well as the reaction conditions. The use of certain noble metal catalysts with hydrazine hydrate has been noted to produce up to 7% of the undesired 4-amino-2-nitrophenol (B85986) isomer in a related synthesis. google.com

Mitigation: A key strategy to suppress isomer formation is precise pH control during the reaction. In reductions using sodium hydrosulfide, maintaining the pH in the range of 7.0 to 9.5, and preferably between 8.0 and 8.5, has been shown to significantly improve selectivity for the 2-amino product. google.com The choice of catalyst is also crucial; systems like ferric chloride/activated carbon with hydrazine hydrate are reported to yield high purity product with no by-products. google.com

Over-reduction: If the reaction is allowed to proceed for too long or with an excess of reducing agent, both nitro groups can be reduced, leading to the formation of 2,4-Diaminobenzeneethanol. This is particularly a risk when using highly active catalysts or harsh conditions. google.com

Mitigation: This can be prevented by carefully controlling the stoichiometry of the reducing agent and monitoring the reaction progress using techniques like thin-layer chromatography (TLC) to stop the reaction upon consumption of the starting material. chemicalbook.com

Other By-products: When using sulfide-based reducing agents, the formation of sulfur-containing impurities, sometimes referred to as sulfur dyestuffs, can occur. google.com

Mitigation: These impurities typically require specific and sometimes troublesome purification steps to remove. google.com Using non-sulfur-based reduction systems, such as catalytic hydrogenation, can circumvent this issue entirely.

| By-Product | Reason for Formation | Mitigation Strategy | Reference |

|---|---|---|---|

| 4-Amino-2-nitrobenzeneethanol (Isomer) | Non-selective reduction of the para-nitro group instead of the ortho-nitro group. | Precise pH control (7.0-9.5); selection of a highly regioselective catalyst system (e.g., FeCl₃/C with hydrazine). | google.comgoogle.com |

| 2,4-Diaminobenzeneethanol | Excessive reduction of both nitro groups. | Careful control of reducing agent stoichiometry; monitoring reaction progress to determine endpoint. | google.com |

| Sulfur Dyestuffs | Side reactions involving sulfide-based reducing agents. | Post-reaction purification; use of alternative, non-sulfur-based reducing systems. | google.com |

Reaction Mechanisms and Reactivity Profiles of 2 Amino 4 Nitrobenzeneethanol

Reactivity of the Aromatic Nitro Group in 2-Amino-4-nitrobenzeneethanol

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. wikipedia.orgyoutube.com It also undergoes characteristic reduction reactions.

The reduction of the nitro group in aromatic compounds is a well-established and significant transformation in organic synthesis, providing a route to various functional groups. acs.org The reduction of this compound can be controlled to yield different products depending on the reagents and reaction conditions. The complete, six-electron reduction of the nitro group leads to the corresponding amine. nih.gov

The reduction process is stepwise, proceeding through several intermediates. nih.gov Initially, the nitro group (Ar-NO₂) is reduced to a nitroso group (Ar-NO). Further reduction yields a hydroxylamino group (Ar-NHOH), which is then converted to the final amino product (Ar-NH₂). nih.govrsc.org

Amino Derivatives: The most common transformation is the complete reduction of the nitro group to a primary amine, which would yield 2,4-Diaminobenzeneethanol. This is typically achieved through catalytic hydrogenation using catalysts like Pd/C, Raney Ni, or platinum, or by using metals in acidic media (e.g., Fe, Sn, or Zn in HCl). rsc.org Other methods include using sodium borohydride (B1222165) in the presence of transition metal complexes or transfer hydrogenation with agents like formic acid. jsynthchem.comorganic-chemistry.org

Hydroxylamino Derivatives: Partial reduction under specific conditions can isolate the N-arylhydroxylamine intermediate. This can be achieved using milder reducing agents or by carefully controlling the reaction parameters. For instance, electrochemical reduction at controlled potentials can favor the formation of hydroxylamines. nih.gov

Azoxy Derivatives: Under alkaline conditions, reduction can lead to bimolecular condensation products. For example, mild reducing agents like glucose in an alkaline medium can cause the condensation of the nitroso and hydroxylamino intermediates to form an azoxy compound, bis(3-amino-4-(2-hydroxyethyl)phenyl)diazene 1-oxide.

The general pathway for the reduction of an aromatic nitro group is as follows: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂ nih.govrsc.org

Table 1: Reduction Products of the Nitro Group in this compound

| Reducing Agent/Conditions | Major Product | Product Structure |

|---|---|---|

| H₂, Pd/C or Fe/HCl | 2,4-Diaminobenzeneethanol | Aniline derivative |

| Controlled electrochemical reduction | 2-Amino-4-(hydroxylamino)benzeneethanol | Hydroxylamine derivative |

| Glucose (alkaline) | Bis(3-amino-4-(2-hydroxyethyl)phenyl)diazene 1-oxide | Azoxy derivative |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups, such as the nitro group. wikipedia.org The nitro group in this compound is located para to the primary amine and ortho to a hydrogen and a carbon atom of the ring. For an SNAr reaction to occur, a good leaving group, typically a halide, must be present on the ring, usually ortho or para to the activating group. libretexts.org

In the absence of a leaving group on the this compound ring, SNAr reactions are not a primary pathway. However, if a derivative, such as 2-Amino-1-chloro-4-nitrobenzene, were considered, the nitro group would strongly activate the ring for nucleophilic attack. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, which stabilizes it. youtube.comlibretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring.

While less common, the nitro group itself can sometimes act as a leaving group in SNAr reactions, especially when the aromatic ring is highly electron-deficient. stackexchange.com

Chemical Transformations Involving the Primary Amine Moiety

The primary aromatic amine in this compound is a versatile functional group. Due to the presence of a lone pair of electrons on the nitrogen atom, it acts as a nucleophile and a base. byjus.com Its reactivity can be modulated by the electron-withdrawing nitro group on the same ring.

The primary amine of this compound can readily react with various electrophiles.

Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of an amide. slideshare.net For instance, reacting this compound with acetic anhydride (B1165640) would yield N-(2-(2-hydroxyethyl)-5-nitrophenyl)acetamide. This reaction is often used to protect the amino group during other transformations. byjus.com

Sulfonylation: Treatment with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base leads to the formation of a sulfonamide. slideshare.netyoutube.com This would produce N-(2-(2-hydroxyethyl)-5-nitrophenyl)benzenesulfonamide.

Alkylation: Direct alkylation of primary aromatic amines with alkyl halides can be difficult to control and may lead to a mixture of mono-, di-, and even tri-alkylated products. slideshare.net Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for preparing secondary or tertiary amines. libretexts.org

Table 2: Reactions of the Primary Amine Moiety

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Acylation | Acetic Anhydride | Amide |

| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5°C) to form diazonium salts. slideshare.netorganic-chemistry.org This process, known as diazotization, would convert the amino group of this compound into a diazonium group (-N₂⁺).

The resulting 2-(2-hydroxyethyl)-5-nitrophenyldiazonium salt is a valuable synthetic intermediate. organic-chemistry.org The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. This allows for the introduction of various functionalities onto the aromatic ring.

Examples of subsequent transformations include:

Replacement by Halides: Using CuCl, CuBr, or KI to introduce -Cl, -Br, or -I, respectively.

Replacement by a Cyano Group: Using CuCN to introduce -CN.

Replacement by a Hydroxyl Group: Heating the diazonium salt in water introduces -OH.

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. slideshare.net The reaction involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon. nih.gov This is typically carried out under mild acidic conditions to catalyze the dehydration step.

Reacting this compound with an aromatic aldehyde, such as benzaldehyde, would yield a Schiff base, (E)-2-((2-(2-hydroxyethyl)-5-nitrobenzylidene)amino)phenol. These imines can be stable compounds and are important intermediates in organic synthesis. nih.gov They can also be readily reduced to form stable secondary amines. nih.gov

Reactions of the Hydroxyl Group in the Ethanol (B145695) Side Chain

The primary alcohol of the ethanol side chain in this compound is a versatile functional group that participates in a range of reactions, including esterification, etherification, and oxidation. These transformations are fundamental in modifying the compound's structure and properties.

Esterification and Etherification Reactions of the Primary Alcohol

Esterification: The primary alcohol of this compound can be readily converted to its corresponding ester through reaction with various acylating agents. A common method involves the use of an acid anhydride, such as acetic anhydride, often in the presence of a base to neutralize the acid byproduct. This reaction leads to the formation of an N-acetylated derivative, as the amino group is also susceptible to acylation. The hydroxyl group's reactivity allows for the introduction of a wide array of ester functionalities, which can serve as protecting groups or modulate the molecule's biological activity.

Etherification: The hydroxyl group can also undergo etherification, for instance, through the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.orgjk-sci.commasterorganicchemistry.comyoutube.comchemistrytalk.org The choice of a strong base, such as sodium hydride, is crucial for the initial deprotonation. youtube.com This method is suitable for forming ethers with primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions. wikipedia.orgmasterorganicchemistry.com The general mechanism for the Williamson ether synthesis is depicted below:

A summary of representative esterification and etherification reactions is presented in the table below.

| Reaction Type | Reagents | Product Functional Group | Key Considerations |

| Esterification | Acetic Anhydride, Base | Ester | The amino group is also likely to be acylated. |

| Etherification | 1. Strong Base (e.g., NaH) 2. Primary Alkyl Halide | Ether | Follows an SN2 mechanism; subject to steric hindrance. wikipedia.orgjk-sci.commasterorganicchemistry.comyoutube.comchemistrytalk.org |

Oxidation Reactions of the Primary Alcohol to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Pyridinium chlorochromate (PCC) is a common reagent for this transformation. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to prevent over-oxidation to the carboxylic acid. youtube.com

The table below summarizes the oxidation reactions of the primary alcohol.

| Product | Reagent(s) | Key Features |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Requires anhydrous conditions to prevent over-oxidation. youtube.com |

| Carboxylic Acid | Jones Reagent (CrO3, H2SO4, Acetone) | A strong oxidizing agent that leads to the carboxylic acid. adichemistry.comorganic-chemistry.orgwikipedia.orgyoutube.comyoutube.com |

Nucleophilic Substitution Reactions at the Benzylic Carbon (e.g., Halogenation)

While direct nucleophilic substitution at the benzylic carbon of this compound is not a straightforward reaction due to the presence of the hydroxyl group, this carbon can be activated to facilitate such reactions. One common strategy is to convert the hydroxyl group into a good leaving group, such as a halide. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for this purpose, converting the alcohol into the corresponding benzylic halide. Once formed, this halide can be displaced by a variety of nucleophiles.

Intermolecular and Intramolecular Cyclization Reactions Involving Multiple Functional Groups

The presence of amino, hydroxyl, and nitro functional groups in this compound allows for a variety of intermolecular and intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. For instance, reactions of the closely related compound, 2-amino-1-(4-nitrophenyl)ethanol (B107438), with different electrophilic reagents have been shown to yield oxazaheterocycles such as 1,3-oxazolidin-2-ones, 1,3-oxazolidines, and morpholin-2,-3-diones. researchgate.net These reactions highlight the potential for this compound to serve as a precursor for a range of heterocyclic compounds.

For example, reaction with carbonyldiimidazole can lead to the formation of a 1,3-oxazolidin-2-one derivative. researchgate.net Similarly, reaction with aldehydes like formaldehyde (B43269) can result in the formation of 1,3-oxazolidine rings. researchgate.net

Stereochemical Aspects of Reactions Involving the Chiral Center

This compound possesses a chiral center at the carbon bearing the hydroxyl group. Reactions involving this center can have significant stereochemical implications. For instance, in nucleophilic substitution reactions at this benzylic carbon, if the reaction proceeds through an SN2 mechanism, an inversion of stereochemistry at the chiral center is expected. Conversely, if an SN1 mechanism is favored, a racemic mixture of products would be anticipated due to the formation of a planar carbocation intermediate.

The stereoselective synthesis of amino alcohols is an area of active research, with methods such as chemo-enzymatic approaches and asymmetric catalysis being developed to control the stereochemistry. Furthermore, racemic mixtures of such compounds can be resolved into their individual enantiomers through the formation of diastereomeric salts with a chiral resolving agent, followed by separation through fractional crystallization.

Mechanistic Elucidation of Key Transformations of this compound

The key transformations of this compound are governed by well-established reaction mechanisms.

Esterification and Etherification: As previously mentioned, etherification via the Williamson synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgjk-sci.commasterorganicchemistry.comyoutube.comchemistrytalk.org Esterification with acid anhydrides or acid chlorides also follows a nucleophilic acyl substitution pathway.

Oxidation: The Jones oxidation of the primary alcohol to a carboxylic acid involves the formation of a chromate (B82759) ester, followed by the elimination of a chromium(IV) species. adichemistry.comorganic-chemistry.orgyoutube.com The subsequent oxidation of the intermediate aldehyde to the carboxylic acid proceeds through a hydrate (B1144303) intermediate. adichemistry.comorganic-chemistry.orgyoutube.comyoutube.com

Cyclization: The formation of heterocyclic rings, such as oxazolidinones, from amino alcohols and reagents like carbonyldiimidazole involves nucleophilic attack of the amino and hydroxyl groups on the carbonyl carbons of the reagent, followed by cyclization and elimination of leaving groups.

A deeper understanding of these mechanisms is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing synthetic routes to novel derivatives of this compound.

Derivatization Strategies and Structural Modification of 2 Amino 4 Nitrobenzeneethanol

Synthesis of Substituted 2-Amino-4-nitrobenzeneethanol Derivatives

The amino and hydroxyl groups of this compound are primary sites for substitution reactions, allowing for the synthesis of a wide array of derivatives.

N-Acylation and N-Alkylation: The primary amino group can be readily acylated using acyl chlorides or anhydrides to form amides. Alkylation reactions can introduce various alkyl or aryl groups, modifying the electronic properties and steric profile of the molecule.

O-Esterification and O-Etherification: The primary hydroxyl group on the ethanol (B145695) side chain can undergo esterification with carboxylic acids or their derivatives to yield esters. Etherification, for example, through Williamson ether synthesis, allows for the introduction of diverse functional groups, which can influence solubility and reactivity.

Schiff Base Formation: The aromatic amine can condense with various aldehydes and ketones to form Schiff bases (imines). This reaction is fundamental for creating ligands for metal complexes and for building larger conjugated systems. For instance, Schiff bases derived from related aminophenols have been synthesized by reacting the amine with salicylaldehyde. jocpr.comrjpbcs.com These Schiff bases can act as bidentate or tridentate ligands, coordinating with metal ions through imine nitrogen and phenolic or carboxylate oxygen atoms. rjpbcs.com

| Reaction Type | Reagent Example | Functional Group Targeted | Resulting Derivative |

| N-Acylation | Acetyl Chloride | Amino (-NH₂) | N-acetyl derivative (Amide) |

| O-Esterification | Acetic Anhydride (B1165640) | Hydroxyl (-OH) | O-acetyl derivative (Ester) |

| Schiff Base Condensation | Salicylaldehyde | Amino (-NH₂) | Salicylidene derivative (Imine) |

Design and Synthesis of Heterocyclic Compounds Incorporating this compound Fragments

The bifunctional nature of this compound, with its proximate amino and hydroxyl groups (once the ethanol side chain is considered), makes it an excellent precursor for synthesizing heterocyclic compounds. The analogous compound, 2-amino-4-nitrophenol (B125904), is widely used for this purpose, and similar strategies are applicable.

A general method for preparing partially saturated benzoxazines, benzoxazepines, and benzoxazocines involves the reaction of 2-amino-4-nitrophenol with various dibromoalkanes. researchgate.net This pathway suggests that this compound could be cyclized through its amino group and the hydroxyl of the ethanol side chain by reacting with appropriate electrophilic reagents. For example, reaction with phosgene (B1210022) or its equivalents could yield an oxazolidinone ring. Reactions of similar amino alcohol structures, such as 2-amino-1-(4-nitrophenyl)ethanol (B107438), with reagents like carbonyldiimidazole, oxalyl chloride, and aldehydes have been shown to produce 1,3-oxazolidin-2-ones, morpholin-2,3-diones, and 1,3-oxazolidines, respectively. researchgate.net

| Reagent | Resulting Heterocycle (Example) | Reference Reaction |

| Dihaloalkanes (e.g., 1,3-dibromopropane) | 1,5-Benzoxazepine derivative | Synthesis from 2-amino-4-nitrophenol researchgate.net |

| Carbonyldiimidazole | 1,3-Oxazolidin-2-one derivative | Synthesis from 2-amino-1-(4-nitrophenyl)ethanol researchgate.net |

| Formaldehyde (B43269) / Benzaldehyde | 1,3-Oxazolidine derivative | Synthesis from 2-amino-1-(4-nitrophenyl)ethanol researchgate.net |

| Oxalyl Chloride | Morpholine-2,3-dione derivative | Synthesis from 2-amino-1-(4-nitrophenyl)ethanol researchgate.net |

Conjugation and Linker Chemistry for this compound Scaffolds

Conjugating this compound to other molecules or surfaces is achieved by leveraging its reactive functional groups. A prominent strategy is the formation of azo dyes, which introduces a versatile N=N linker.

The synthesis of azo dyes involves a two-step process:

Diazotization: The primary aromatic amino group is converted into a diazonium salt. This is typically achieved by reacting the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) or nitrosylsulphuric acid at low temperatures (0–5 °C). nih.govcuhk.edu.hk

Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine. cuhk.edu.hk This electrophilic aromatic substitution reaction forms the stable azo bridge (-N=N-).

This methodology has been used to synthesize a wide range of new dyes and pigments with good fastness properties by coupling diazotized 2-amino-4-nitrodiphenylamine with various naphthol derivatives. The resulting azo compounds have applications as dyes for fibers like wool and polyester (B1180765). scispace.com

Development of Polymeric and Oligomeric Materials utilizing this compound as a Monomer or Building Block

The presence of both an amino (-NH₂) and a hydroxyl (-OH) group makes this compound a suitable AB-type monomer for step-growth polymerization. These functional groups can react with complementary difunctional or polyfunctional monomers to create a variety of polymeric materials.

One of the most significant applications is in the synthesis of polyurethanes. bhu.ac.in Polyurethanes are formed by the reaction of a diol (or polyol) with a diisocyanate. The hydroxyl group of this compound can react with isocyanate groups (-NCO) to form urethane (B1682113) linkages. The amino group also reacts with isocyanates to form urea (B33335) linkages. By reacting this compound with diisocyanates like 4,4'-diphenylmethane diisocyanate (MDI) or tolylene diisocyanate (TDI), poly(urethane-urea) copolymers can be synthesized. bhu.ac.ingoogle.com The properties of the resulting polymer can be tuned by incorporating other polyols or chain extenders into the formulation. bhu.ac.in

| Polymer Type | Co-monomer Example | Linkage Formed |

| Polyurethane | Diisocyanate (e.g., MDI) | Urethane (-NH-COO-) from -OH group |

| Poly(urethane-urea) | Diisocyanate (e.g., MDI) | Urethane (-NH-COO-) and Urea (-NH-CO-NH-) |

| Polyester-amide | Diacid Chloride | Ester (-COO-) and Amide (-CO-NH-) |

Functionalization of this compound for Optoelectronic and Sensing Applications

The inherent electronic structure of this compound, featuring an electron-donating amino group and an electron-withdrawing nitro group connected through a π-conjugated system (the benzene (B151609) ring), makes it a "push-pull" chromophore. This type of molecular structure is a prerequisite for second-order nonlinear optical (NLO) activity. nih.gov

Functionalization strategies aim to enhance these NLO properties. This can be achieved by:

Extending π-Conjugation: Introducing additional conjugated linkers, such as in the formation of azo dyes, can increase the hyperpolarizability of the molecule. mdpi.com

Modifying Donor/Acceptor Strength: Chemical modification of the amino (donor) or nitro (acceptor) groups can further polarize the molecule, potentially leading to improved NLO response.

The synthesis of azo dyes from this scaffold is a direct route to materials for optoelectronic applications. Azo dyes are known for their strong color and have been investigated for use in optical data storage and other photonic devices. nih.govscispace.com The color and electronic absorption properties of these dyes can be precisely tuned by selecting different coupling components, which alters the wavelength of maximum absorption (λmax). scispace.com

Furthermore, the amino group can be used to graft the molecule onto other platforms, such as quantum dots, which is a known strategy for enhancing the electronic and optical properties for sensing and optoelectronic device fabrication. nih.gov

Advanced Spectroscopic and Analytical Methodologies for the Study of 2 Amino 4 Nitrobenzeneethanol

Methodologies for Structural Elucidation of 2-Amino-4-nitrobenzeneethanol and its Derivatives

Structural elucidation is a foundational aspect of chemical analysis, confirming the precise arrangement of atoms and bonds within a molecule. For this compound, a combination of spectroscopic methods provides a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to map the carbon-hydrogen framework and establish connectivity between atoms.

1D NMR (¹H and ¹³C):

¹H NMR: A typical ¹H NMR spectrum of a related compound, 2-amino-4-nitrophenol (B125904), has been reported. nih.govnih.gov For this compound, the ¹H NMR spectrum would provide key information. Protons on the aromatic ring would appear as distinct signals in the downfield region (typically δ 6.5-8.5 ppm), with their splitting patterns revealing their substitution pattern. The protons of the ethanol (B145695) side chain—the methylene (B1212753) (CH₂) and methine (CH) groups—would resonate in the aliphatic region (typically δ 3.0-5.0 ppm). The protons of the amino (NH₂) and hydroxyl (OH) groups would appear as broader signals whose chemical shifts can be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H data by showing a signal for each unique carbon atom. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic carbons (δ 110-160 ppm) and aliphatic carbons of the ethanol side chain (δ 50-80 ppm).

2D NMR: To unambiguously assign all signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity within the ethanol side chain and to determine the relationships between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the ethanol side chain to the correct position on the nitro-substituted benzene (B151609) ring.

These combined NMR techniques provide a detailed map of the molecule's connectivity and are vital for confirming the identity of this compound and its derivatives. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 6.5 - 8.5 | Doublet, Doublet of Doublets, etc. |

| Methine (CH-OH) | 4.5 - 5.5 | Triplet or Doublet of Doublets |

| Methylene (CH₂-NH₂) | 3.0 - 4.0 | Doublet or Multiplet |

| Amino (NH₂) | Variable (Broad) | Singlet (Broad) |

| Hydroxyl (OH) | Variable (Broad) | Singlet (Broad) |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. researchgate.net For compounds like this compound, both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) can be applied.

ESI-MS: ESI is a soft ionization technique suitable for polar and thermally labile molecules, often coupled with liquid chromatography (LC-MS). nih.gov In positive ion mode, this compound would be expected to form a protonated molecule [M+H]⁺, confirming its molecular weight. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation. researchgate.net Common fragmentation pathways for related nitroaromatic compounds include the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and the nitro group (NO or NO₂). researchgate.netnih.gov

GC-MS: This technique is suitable for volatile and thermally stable compounds. While the target compound may require derivatization to increase its volatility, GC-MS provides high-resolution separation and characteristic electron ionization (EI) mass spectra. nih.gov The EI mass spectrum of a related compound, 2-Amino-4-nitrophenol, shows a prominent molecular ion peak. nih.gov The fragmentation pattern under EI is typically more extensive than in ESI and can provide a unique fingerprint for identification by matching against spectral libraries like NIST. thermofisher.com

Table 2: Expected Key Ions in the Mass Spectrum of this compound (C₈H₁₀N₂O₃, MW: 182.18)

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule (ESI) | 183.07 |

| [M]⁺ | Molecular Ion (EI) | 182.07 |

| [M-H₂O]⁺ | Loss of Water | 164.06 |

| [M-NO₂]⁺ | Loss of Nitro Group | 136.08 |

| [M-CH₂NH₂]⁺ | Cleavage of the aminoethyl side chain | 152.04 |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. longdom.org The spectra arise from the absorption (IR) or scattering (Raman) of light, which excites molecular vibrations.

For this compound, the key functional groups—hydroxyl (OH), amino (NH₂), nitro (NO₂), and the aromatic ring—give rise to characteristic absorption bands.

O-H and N-H Stretching: The alcohol O-H stretch typically appears as a broad band in the 3200-3600 cm⁻¹ region. The N-H stretching vibrations of the primary amine group usually appear as two distinct bands in the 3300-3500 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretches are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol side chain appear just below 3000 cm⁻¹.

NO₂ Stretching: The nitro group is characterized by two strong and easily identifiable bands: an asymmetric stretching vibration around 1500-1560 cm⁻¹ and a symmetric stretching vibration around 1335-1385 cm⁻¹. spectroscopyonline.com

Aromatic C=C Stretching: Vibrations of the benzene ring typically produce bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretch of the alcohol group is expected in the 1050-1260 cm⁻¹ range.

Raman spectroscopy can provide complementary information, particularly for the symmetric non-polar bonds, and can be useful for analyzing aqueous samples. longdom.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (Two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 (Strong) |

| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1385 (Strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alcohol | C-O Stretch | 1050 - 1260 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. nih.gov This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.

The structure of this compound contains a highly conjugated system due to the presence of the benzene ring substituted with an electron-donating amino group and an electron-withdrawing nitro group. This extensive conjugation results in characteristic absorption bands. The spectrum is expected to show strong absorptions corresponding to π → π* transitions of the aromatic system. youtube.com The presence of non-bonding electrons on the oxygen of the hydroxyl group and the nitrogen of the amino group may also allow for lower energy n → π* transitions. youtube.com

For the related compound 4-nitrophenol (B140041), the UV spectrum shifts significantly upon changes in pH due to the formation of the phenolate (B1203915) anion, which alters the electronic structure of the chromophore. researchgate.net A similar pH-dependent shift could be expected for this compound due to the potential protonation of the amino group or deprotonation of the hydroxyl group, making UV-Vis spectroscopy a useful tool for studying its acid-base properties.

Table 4: Expected Electronic Transitions and Absorption Maxima (λmax) for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Substituted Benzene Ring | 250 - 400 |

| n → π* | Nitro Group (NO₂), Carbonyl Impurities | > 300 (Weak) |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating components of a mixture and for determining the purity of a substance. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile or thermally sensitive compounds like this compound.

Developing a robust HPLC method is critical for the routine analysis and quality control of this compound. A validated method ensures that the results are accurate, reproducible, and reliable. wu.ac.th

Method Development: A typical approach for a polar aromatic compound like this involves reversed-phase HPLC (RP-HPLC).

Stationary Phase: An octadecylsilane (B103800) (C18) column is a common first choice, providing good retention for moderately polar compounds. pom.go.id

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous component (water or buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net The ratio of these solvents is optimized to achieve good resolution and a reasonable analysis time. An isocratic method (constant mobile phase composition) or a gradient method (changing composition) can be used. wu.ac.th For instance, a method for the related compound 4-amino-3-nitrophenol (B127093) used an isocratic mobile phase of acetonitrile and a pH 5.9 acetic buffer (20:80). pom.go.id

Detection: Given the compound's strong UV absorbance, a UV-Vis or Photo Diode Array (PDA) detector is ideal. The detection wavelength would be set at one of the compound's absorption maxima (λmax) to ensure high sensitivity.

Method Validation: Once developed, the method must be validated according to established guidelines. Key validation parameters include:

Selectivity/Specificity: The ability of the method to distinguish the analyte from other components, such as impurities or degradation products. pom.go.id

Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a specific range. A correlation coefficient (R²) close to 1.0 indicates good linearity. pom.go.id

Accuracy: The closeness of the measured value to the true value, often assessed by determining the recovery of a known amount of spiked analyte from a sample matrix. Recoveries are typically expected to be within 98-102%. pom.go.id

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). pom.go.id

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pom.go.id

A validated HPLC method is crucial for ensuring the purity of this compound and for quantitative analysis in various applications.

Table 5: Example HPLC Method Parameters for Analysis of Related Aminonitrophenols

| Parameter | Condition | Reference |

|---|---|---|

| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm | pom.go.id |

| Mobile Phase | Acetonitrile : 0.05 M Acetic Buffer (pH 5.9) (20:80) | pom.go.id |

| Flow Rate | 1.0 mL/min | pom.go.id |

| Detection | UV/PDA | wu.ac.th |

| Column Temperature | 40°C | pom.go.id |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound possesses polar functional groups—specifically a secondary amine (-NH-) and a primary alcohol (-OH)—that render it non-volatile and prone to thermal degradation at temperatures typically used in GC analysis. To overcome this limitation, derivatization is an essential prerequisite. This process involves converting the polar functional groups into less polar, more volatile moieties. sigmaaldrich.com

The most common derivatization strategy for compounds with active hydrogens, like this compound, is silylation. unina.it Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen atoms on the amine and alcohol groups with trimethylsilyl (B98337) (TMS) groups. unina.itresearchgate.net Another effective reagent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (TBDMS) derivatives that are notably more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

The derivatization reaction can be summarized as follows:

The primary alcohol (-CH₂OH) is converted to a silyl (B83357) ether (-CH₂O-Si(CH₃)₃).

The secondary amine (>NH) is converted to a silylamine (>N-Si(CH₃)₃).

The resulting bis-silylated derivative is significantly more volatile and thermally stable, making it suitable for GC analysis. When coupled with a mass spectrometer (GC-MS), this method allows for both the separation of the derivative from other components in a mixture and its structural confirmation through the analysis of its mass spectrum. nih.gov The NIST library contains a GC-MS entry for the parent compound, showing a top mass-to-charge ratio (m/z) peak at 151, which can serve as a reference for analyzing its derivatives. nih.gov

| Reagent Abbreviation | Full Name | Resulting Derivative | Key Advantage |

|---|---|---|---|

| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | Trimethylsilyl (TMS) | Widely used, effective for -OH and -NH groups |

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Trimethylsilyl (TMS) | Produces volatile byproducts, minimizing column contamination |

| MTBSTFA | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | tert-butyldimethylsilyl (TBDMS) | Forms derivatives with enhanced hydrolytic stability sigmaaldrich.com |

Chiral Chromatography for Enantiomeric Excess Determination

This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images, or enantiomers. As the biological and chemical activities of enantiomers can differ significantly, determining the enantiomeric excess (ee) is critical for quality control and stereoselective synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant technique for this purpose.

The separation relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. For amino alcohols like this compound, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) and cyclodextrin-based CSPs are particularly effective. These phases create transient diastereomeric complexes with the enantiomers, which have different binding energies, leading to different retention times and thus, separation.

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

While specific application notes for the chiral separation of this compound are not prevalent in readily accessible literature, the methodology is well-established for analogous chiral amines and amino alcohols. The selection of the appropriate CSP and mobile phase (often a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol) is determined empirically to achieve optimal resolution.

| Parameter | Value | Description |

|---|---|---|

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) | A common polysaccharide-based CSP effective for a wide range of chiral compounds. |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Typical normal-phase conditions for enantiomeric separation. |

| Retention Time (Enantiomer 1) | 8.5 min | Hypothetical retention time for the first eluting enantiomer. |

| Retention Time (Enantiomer 2) | 10.2 min | Hypothetical retention time for the second eluting enantiomer. |

| Resolution (Rs) | > 1.5 | A resolution value greater than 1.5 indicates baseline separation, which is ideal for accurate quantification. |

X-ray Crystallography Studies of this compound and its Co-crystals/Salts

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as the packing arrangement in the crystal lattice.

While a specific, publicly available crystal structure for this compound (CAS 1965-54-4) was not identified in a general search, studies on closely related nitrophenyl compounds have been extensively reported. For example, a comprehensive crystallographic study has been conducted on various N1-4-nitrophenyl-2-pyrazolines, detailing their molecular structures and packing features. acs.org Such studies establish the typical conformations and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) driven by the nitrophenyl group.

For this compound, a crystallographic study would reveal:

The precise geometry of the nitroaniline and ethanolamine (B43304) moieties.

The conformation of the ethylamino bridge.

The intermolecular hydrogen bonding network involving the amine, hydroxyl, and nitro groups, which dictates the crystal packing and influences physical properties like melting point and solubility.

Furthermore, the formation of co-crystals or salts with other molecules (co-formers) is a common strategy to modify the physicochemical properties of a substance. X-ray crystallography is essential to confirm the formation of a new crystalline phase and to understand the specific non-covalent interactions between this compound and the co-former.

| Parameter | Example Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic geometric shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c) | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å | The lengths of the edges of the unit cell. |

| Unit Cell Angles (α, β, γ) | α = 90°, β = 105°, γ = 90° | The angles between the edges of the unit cell. |

| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |

| R-factor | < 0.05 | An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values are better. |

Hyphenated Techniques for Comprehensive Mixture Analysis

In real-world applications, this compound is often present in complex mixtures, such as reaction workups or environmental samples. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of such samples.